molecular formula C28H28FN3O5 B5127389 9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate

9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate

Katalognummer B5127389
Molekulargewicht: 505.5 g/mol
InChI-Schlüssel: XECWBEYZJHVUBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate, also known as EF-CO, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a critical role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. EF-CO has been shown to have promising therapeutic potential in the treatment of various diseases, including inflammatory and neurological disorders.

Wirkmechanismus

9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate works by selectively inhibiting PDE4, which is an enzyme that breaks down cAMP in cells. By inhibiting PDE4, this compound increases the levels of cAMP, which has various downstream effects. One of the most important effects is the inhibition of pro-inflammatory cytokine and chemokine production, which leads to reduced inflammation. This compound also has effects on the central nervous system, where it increases cAMP levels and improves cognitive function and mood.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects that are relevant to its therapeutic potential. One of the most important effects is the inhibition of pro-inflammatory cytokine and chemokine production, which leads to reduced inflammation. This compound also has effects on the central nervous system, where it increases cAMP levels and improves cognitive function and mood. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate for lab experiments is its potency and selectivity as a PDE4 inhibitor. This makes it a valuable tool for studying the role of cAMP signaling in various biological processes. This compound is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness in some therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on 9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate. One area of interest is in the development of more potent and selective PDE4 inhibitors for use in the treatment of inflammatory and neurological disorders. Another area of interest is in the development of this compound analogs with longer half-lives and improved pharmacokinetic properties. Finally, there is potential for the use of this compound as a tool for studying the role of cAMP signaling in various biological processes, including inflammation and neuronal function.

Synthesemethoden

The synthesis of 9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate involves several steps, starting with the preparation of 9-ethyl-3-carbazolecarboxaldehyde. This intermediate is then reacted with 4-(3-fluorobenzoyl)piperazine in the presence of a catalyst to form the desired product. Finally, the product is purified and converted into its oxalate salt form. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of inflammatory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in these diseases.
Another area of research is in the treatment of neurological disorders such as depression, anxiety, and Alzheimer's disease. This compound has been shown to increase the levels of cAMP in the brain, which is associated with improved cognitive function and mood. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O.C2H2O4/c1-2-30-24-9-4-3-8-22(24)23-16-19(10-11-25(23)30)18-28-12-14-29(15-13-28)26(31)20-6-5-7-21(27)17-20;3-1(4)2(5)6/h3-11,16-17H,2,12-15,18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWBEYZJHVUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C5=CC=CC=C51.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.